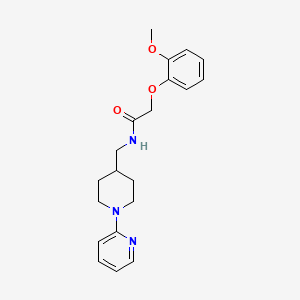![molecular formula C19H17FN6O2 B2617374 3-(1H-benzo[d]imidazol-2-yl)-N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)propanamide CAS No. 1903722-66-6](/img/structure/B2617374.png)
3-(1H-benzo[d]imidazol-2-yl)-N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This would include the compound’s systematic name, its common name if applicable, and its structural formula.
Synthesis Analysis
This would involve a detailed explanation of how the compound is synthesized, including the starting materials, the reaction conditions, and the yield.Molecular Structure Analysis
This would involve a discussion of the compound’s molecular structure, including its atomic arrangement and any notable structural features.Chemical Reactions Analysis
This would involve a discussion of the chemical reactions that the compound undergoes, including the reactants, products, and reaction conditions.Physical And Chemical Properties Analysis
This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and reactivity.科学的研究の応用
Synthesis and Antitumor Evaluation
- A series of compounds, including 3-(1H-benzo[d]imidazol-2-yl)-N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)propanamide, have been synthesized for potential antitumor applications. Studies showed significant cytotoxic activity against various cancer cell lines, highlighting their potential in cancer therapy. The synthesis process and the cytotoxic activity were extensively analyzed (Tomorowicz et al., 2020).
Radiopharmaceutical Production
- The compound has been used in the production of radiopharmaceuticals for positron emission tomography (PET) studies. These studies focus on the visualization or quantitative analysis of specific receptors in the brain, demonstrating the compound's utility in advanced medical imaging (Suzuki et al., 1985).
Cytotoxicity and Heterocyclic Synthesis
- Research has explored the use of this compound in the synthesis of new heterocycles, which are crucial in the development of pharmaceuticals. The compound's derivatives have shown notable cytotoxic activities, which could lead to new therapeutic agents (Hegazi et al., 2010).
Cardiovascular Research
- Studies have also been conducted on derivatives of this compound for potential cardiovascular effects, particularly as antihypertensive agents. These studies involve evaluating the compound's affinity for various receptors and its effects on blood pressure and heart rate, underscoring its potential in cardiovascular therapy (Touzeau et al., 2003).
Structural and Spectroscopic Characterization
- The compound and its derivatives have been subject to structural and spectroscopic characterization, which is essential in the development and understanding of new pharmaceuticals. This includes studies on their UV-visible absorption, IR, NMR, and mass spectrometry properties (Ünver et al., 2009).
Antiviral Research
- Some derivatives of this compound have been synthesized and tested for their inhibitory effects on various viruses, including ortho- and paramyxoviruses. These studies are vital for developing new antiviral drugs (Golankiewicz et al., 1995).
Safety And Hazards
This would involve a discussion of any known safety concerns or hazards associated with the compound, such as its toxicity, flammability, or environmental impact.
将来の方向性
This would involve a discussion of potential future research directions, such as new applications for the compound or areas where further study is needed.
特性
IUPAC Name |
3-(1H-benzimidazol-2-yl)-N-[2-(6-fluoro-4-oxo-1,2,3-benzotriazin-3-yl)ethyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN6O2/c20-12-5-6-14-13(11-12)19(28)26(25-24-14)10-9-21-18(27)8-7-17-22-15-3-1-2-4-16(15)23-17/h1-6,11H,7-10H2,(H,21,27)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTYYUGJKGMQFQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)CCC(=O)NCCN3C(=O)C4=C(C=CC(=C4)F)N=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1H-benzo[d]imidazol-2-yl)-N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)propanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-cyclopentylpropanamide](/img/structure/B2617301.png)




![2-((4-methoxyphenyl)amino)-2-oxoethyl 4-(1,1-dioxido-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazin-3-yl)benzoate](/img/structure/B2617310.png)

![2-([1,1'-biphenyl]-4-yl)-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide](/img/structure/B2617312.png)

![(1-Methyl-1H-pyrrolo[2,3-B]pyridin-3-YL)methylamine](/img/structure/B2617314.png)